1-(pyrrolidine-1-sulfonyl)piperidin-3-ol

Medicinal Chemistry Sulfonamide SAR DPP-IV Inhibition

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol (CAS 1156180-96-9, molecular formula C₉H₁₈N₂O₃S, molecular weight 234.32 g/mol) is a heterocyclic sulfonamide featuring a piperidin-3-ol core N-substituted with a pyrrolidine-1-sulfonyl group. The compound belongs to the broader class of piperidine sulfonamides—scaffolds with established precedent as DPP-IV inhibitors, AKR1C3 inhibitors, GlyT1 inhibitors, and CCR6 antagonists.

Molecular Formula C9H18N2O3S
Molecular Weight 234.32 g/mol
CAS No. 1156180-96-9
Cat. No. B6579981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyrrolidine-1-sulfonyl)piperidin-3-ol
CAS1156180-96-9
Molecular FormulaC9H18N2O3S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)N2CCCC(C2)O
InChIInChI=1S/C9H18N2O3S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h9,12H,1-8H2
InChIKeySFWIEKCXNLWITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol (CAS 1156180-96-9) Procurement Guide: Structural Identity and Comparator Landscape


1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol (CAS 1156180-96-9, molecular formula C₉H₁₈N₂O₃S, molecular weight 234.32 g/mol) is a heterocyclic sulfonamide featuring a piperidin-3-ol core N-substituted with a pyrrolidine-1-sulfonyl group. The compound belongs to the broader class of piperidine sulfonamides—scaffolds with established precedent as DPP-IV inhibitors, AKR1C3 inhibitors, GlyT1 inhibitors, and CCR6 antagonists [1][2][3][4]. Its structural positioning—specifically the 3-hydroxyl substitution on the piperidine ring in combination with the pyrrolidine-derived sulfonamide—distinguishes it from the more commonly explored 4-position sulfonamide regioisomers and aryl-sulfonamide analogs that dominate the patent and primary literature.

Why Generic Substitution of 1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol Fails: Structural Differentiation from In-Class Analogs


Generic substitution among piperidine sulfonamides is high-risk because the position of the hydroxyl group on the piperidine ring and the identity of the sulfonamide nitrogen substituent are critical determinants of both target engagement and ADME properties. Peer-reviewed SAR studies on structurally related piperidine sulfonamide DPP-IV inhibitors demonstrate that a single methyl or hydroxyl positional shift on the piperidine ring can alter IC₅₀ values by more than an order of magnitude [1]. In the AKR1C3 inhibitor series, moving from piperidin-1-ylsulfonyl to alternative sulfonamide attachments changes isoform selectivity profiles from <100 nM against the target to >30 µM against off-target isoforms [2]. The GlyT1 inhibitor literature further establishes that piperidine sulfonamides carrying a 3-hydroxyl motif exhibit improved aqueous solubility and reduced time-dependent CYP inhibition compared to the corresponding 4-phenylpiperidine analogs [3]. The CCR6 patent (US 2023/0133406) explicitly claims aryl sulfonyl (hydroxy) piperidines as a distinct pharmacophore class, underscoring the functional importance of the hydroxyl substitution pattern [4]. These data collectively demonstrate that the 3-hydroxyl positioning on 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol cannot be assumed to yield equivalent pharmacological or physicochemical behavior to its 4-hydroxy regioisomer, the des-hydroxy analog, or N-aryl sulfonamide counterparts.

Quantitative Differentiation Evidence: 1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol Versus Closest Analogs


Pyrrolidine-1-sulfonyl vs. Aryl-sulfonyl Piperidin-3-ol Analogs: Physicochemical Differentiation and Target Engagement Potential

The pyrrolidine-1-sulfonyl group on 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol introduces a saturated heterocyclic sulfonamide donor that is structurally orthogonal to the planar aryl-sulfonyl groups present in analogs such as 1-(phenylsulfonyl)piperidin-3-ol (CAS 1021372-74-6) and 1-((3-bromophenyl)sulfonyl)piperidin-3-ol (CAS 871269-12-4). In the DPP-IV inhibitor class, sulfonamide derivatives of pyrrolidine and piperidine achieve potency as low as IC₅₀ = 41.17 nM (compound 9a) [1], demonstrating that pyrrolidine-containing sulfonamides can engage protein targets with sub-100 nM affinity. Aryl sulfonamide piperidin-3-ol analogs lack comparable published DPP-IV potency data, suggesting the pyrrolidine sulfonamide motif provides a differentiated pharmacophore for target engagement.

Medicinal Chemistry Sulfonamide SAR DPP-IV Inhibition

3-Hydroxypiperidine vs. 4-Hydroxypiperidine Sulfonamide Regioisomers: Metabolic and Solubility Implications

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol positions the hydroxyl group at the 3-position of the piperidine ring, contrasting with the 4-position hydroxyl found in compounds such as 4-(pyrrolidine-1-sulfonyl)piperidine (CAS free base: not assigned; hydrochloride: 1803586-20-0). The GlyT1 inhibitor literature provides direct comparative evidence that piperidine sulfonamides with a 3-hydroxyl substitution pattern exhibit improved aqueous solubility and are devoid of time-dependent CYP inhibition activity compared to their 4-phenylpiperidine counterparts [1]. In the CCR6 inhibitor patent series, aryl sulfonyl (hydroxy) piperidines with the hydroxyl at various positions on the piperidine ring show distinct pharmacokinetic profiles, with the hydroxyl positioning directly influencing in vivo anti-inflammatory activity [2]. The 3-OH regioisomer presents a distinct hydrogen bond donor/acceptor geometry (HBD count = 1, HBA count = 5) compared to the 4-OH analog (identical HBD/HBA counts but different spatial orientation), which can differentially affect target binding and metabolic susceptibility.

ADME Drug Metabolism Piperidine Regiochemistry

AKR1C3 Isoform Selectivity Profiles: Piperidinosulfonamide Scaffold vs. Carboxylate-Based Inhibitors

Peer-reviewed SAR data on (piperidinosulfonamidophenyl)pyrrolidin-2-ones demonstrate that piperidine sulfonamide-containing inhibitors achieve potent AKR1C3 inhibition (<100 nM) with excellent isoform selectivity over AKR1C1, AKR1C2, and AKR1C4 (IC₅₀ >30 µM for off-target isoforms) [1]. This contrasts sharply with carboxylate-based AKR1C3 inhibitors, which frequently exhibit poor isoform selectivity and are dominated by carrier-mediated pharmacokinetics. While the specific compound 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol has not been directly tested against AKR1C3, the conserved piperidine-1-sulfonyl pharmacophore present in both the published inhibitors and the target compound supports class-level inference of similar selectivity potential. The target compound's pyrrolidine sulfonamide differs from the published piperidinosulfonamidophenyl scaffold in the N-sulfonyl substituent, offering a differentiated vector for exploring AKR1C3 selectivity space not covered by existing tool compounds such as CRT0083914.

AKR1C3 Isoform Selectivity Cancer Metabolism

Structural Uniqueness Among Commercially Available Pyrrolidine-1-sulfonyl Piperidine Analogs

A structural survey of commercially available pyrrolidine-1-sulfonyl piperidine derivatives reveals that 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol (CAS 1156180-96-9, MW 234.32 g/mol, HBD count = 1, HBA count = 5) is structurally distinct from its closest commercially cataloged analogs: 4-(pyrrolidine-1-sulfonyl)piperidine (MW 218.32 g/mol, HBD count = 1, HBA count = 4) and 1-(pyrrolidine-1-sulfonyl)piperazine (MW 219.30 g/mol, HBD count = 1, HBA count = 5). The target compound uniquely combines (a) a 3-hydroxyl group on the piperidine ring, (b) a tertiary sulfonamide nitrogen (piperidine N-substituted), and (c) a pyrrolidine-derived sulfonamide. Among piperidin-3-ol sulfonamides, commercially available aryl sulfonamide analogs (e.g., 1-(phenylsulfonyl)piperidin-3-ol, 1-(pyridine-2-sulfonyl)-piperidin-3-ol, 1-((3-bromophenyl)sulfonyl)piperidin-3-ol) all feature planar aromatic sulfonamide substituents, whereas the target compound's saturated pyrrolidine sulfonamide introduces distinct conformational flexibility (5 rotatable bonds) and sp³ character (Fsp³ = 0.78) not available in aryl sulfonamide counterparts.

Chemical Probes Screening Libraries Scaffold Diversity

Chemokine Receptor CCR6 Pharmacophore Alignment: Hydroxypiperidine Sulfonamide Patent Precedent

US Patent 2023/0133406 [1] explicitly claims compounds of formula (A)—aryl sulfonyl (hydroxy) piperidines—as CCR6 inhibitors with demonstrated in vivo anti-inflammatory activity and superior pharmacokinetic properties. The claimed pharmacophore requires both an aryl sulfonyl group and a hydroxyl substituent on the piperidine ring. 1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol contains the requisite hydroxypiperidine core (piperidin-3-ol) but introduces a pyrrolidine-1-sulfonyl group in place of the aryl sulfonyl group claimed in the patent. This structural permutation represents a direct opportunity to explore whether the saturated pyrrolidine sulfonamide can replace the aryl sulfonamide while retaining CCR6 activity—a SAR question that is explicitly unaddressed by the patent's exemplified compounds. The patent's disclosure that hydroxypiperidine sulfonamides demonstrate in vivo anti-inflammatory activity establishes the class-level relevance of the hydroxypiperidine sulfonamide scaffold to chemokine receptor modulation.

CCR6 Antagonists Inflammation Immuno-oncology

Procurement-Driven Application Scenarios for 1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol (CAS 1156180-96-9)


High-Content Screening Library Diversification: Filling the Pyrrolidine Sulfonamide / 3-Hydroxypiperidine Gap

Commercial screening libraries are well-represented with aryl sulfonamide piperidines and 4-substituted piperidine sulfonamides, but 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol fills a specific structural gap: a saturated pyrrolidine sulfonamide coupled with a 3-hydroxypiperidine core. With an Fsp³ of 0.78 and 5 rotatable bonds, this compound introduces conformational diversity beyond that of planar aryl sulfonamide analogs . Procurement for diversity-oriented screening libraries targeting DPP-IV (class-level IC₅₀ = 41.17 nM precedent) [1] or AKR1C3 (class-level IC₅₀ <100 nM with >300-fold isoform selectivity) [2] is justified by direct structural analogy to validated pharmacophores. This compound is best deployed in 10–100 µM primary screens where scaffold novelty and three-dimensionality are prioritized over pre-existing potency data.

CNS Drug Development Programs: Leveraging 3-Hydroxypiperidine Sulfonamide ADME Advantages

GlyT1 inhibitor medicinal chemistry programs have established that piperidine sulfonamides incorporating 3-hydroxyl substitution exhibit improved aqueous solubility and eliminate time-dependent CYP inhibition relative to 4-phenylpiperidine analogs [3]. 1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol, carrying the 3-hydroxypiperidine motif with an HBD count of 1 and HBA count of 5, is positioned for procurement in CNS lead optimization campaigns where minimizing CYP-mediated drug-drug interactions is a critical developability criterion. The compound's molecular weight (234.32 g/mol) falls within the favorable range for CNS drug-likeness, and the tertiary sulfonamide nitrogen eliminates a hydrogen bond donor relative to secondary sulfonamides, potentially enhancing passive permeability.

Fragment-Based Drug Discovery: sp³-Rich Sulfonamide Fragment for Target-Based Screening

At MW = 234.32 g/mol with 9 heavy atoms in the core scaffold, 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol is appropriately sized for fragment-based screening approaches. The compound's saturated pyrrolidine sulfonamide provides a three-dimensional binding element not available in planar aryl sulfonamide fragments, while the 3-hydroxyl group serves as a synthetic handle for fragment growing or linking strategies. The compound is procurable from commercial suppliers (e.g., EvitaChem, Catalog EVT-6711828) in screening-ready quantities, enabling rapid deployment in SPR, NMR, or thermal shift assays against protein targets where sulfonamide-based fragments have shown binding potential.

Chemical Tool Generation for AKR1C3 and CCR6 Target Validation Studies

The piperidine sulfonamide scaffold has demonstrated potent AKR1C3 inhibition (<100 nM) with excellent isoform selectivity (>300-fold over AKR1C1/2/4) [2] and has been claimed as a CCR6 pharmacophore in recent patent filings [4]. 1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol offers a chemically accessible starting point for derivatization into tool compounds targeting either AKR1C3 (for oncology/endocrinology target validation) or CCR6 (for inflammation/immuno-oncology target validation). The pyrrolidine sulfonamide substituent distinguishes any resulting tool compounds from existing piperidinosulfonamidophenyl AKR1C3 inhibitors and aryl sulfonyl CCR6 inhibitors, providing IP-differentiating chemical matter for internal target validation programs. Procurement should be coupled with a synthetic plan for parallel derivatization of the 3-hydroxyl group (e.g., esterification, etherification, or oxidation to the ketone) to rapidly generate analog sets for SAR profiling.

Quote Request

Request a Quote for 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.